molecular formula C8H10ClN3 B13622243 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride

5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride

Cat. No.: B13622243
M. Wt: 183.64 g/mol
InChI Key: IOCFHCAJZMWVLN-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride: is a chemical compound with a complex structure that includes a pyridine ring substituted with a methylamino group and a carbonitrile group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions .

Biology: In biological research, this compound is investigated for its potential interactions with biological molecules, including proteins and nucleic acids. It may serve as a probe in biochemical assays to study enzyme activity or protein-ligand interactions .

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents or as a lead compound in drug discovery .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-5-picoline
  • 6-Amino-3-picoline
  • 5-Methyl-2-aminopyridine

Comparison: Compared to these similar compounds, 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride is unique due to the presence of both a methylamino group and a carbonitrile group on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives .

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

5-(methylaminomethyl)pyridine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-10-5-7-2-3-8(4-9)11-6-7;/h2-3,6,10H,5H2,1H3;1H

InChI Key

IOCFHCAJZMWVLN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(C=C1)C#N.Cl

Origin of Product

United States

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